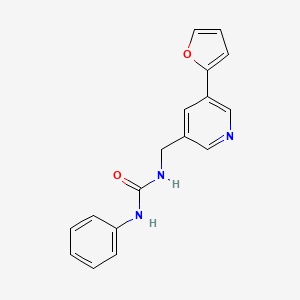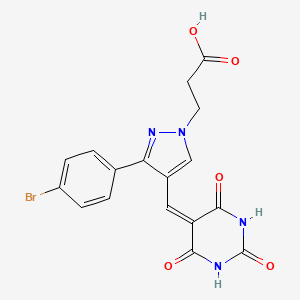![molecular formula C24H24N2O2 B2393008 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034576-59-3](/img/structure/B2393008.png)
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as BPIP, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a synthetic compound that has been shown to have unique biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Scientific Research Applications
Structural Analysis and Hydrogen Bonding Patterns
Compounds with structural elements similar to "2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone" have been characterized by their hydrogen-bonding patterns. For example, enaminones and their analogues demonstrate intricate hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak interactions such as C-H...Br, Br...O, C-H...π, and C-H...O interactions, contributing to their crystal structures (Balderson et al., 2007).
Synthesis and Antibacterial Activity
The microwave-assisted synthesis of compounds containing piperidine rings has been shown to be an efficient method to produce compounds with potential antibacterial activity. For instance, compounds synthesized through reactions involving piperidine and specific aryl aldehydes under microwave irradiation have been screened for their antibacterial properties, demonstrating the utility of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Certain Schiff bases, which are structurally related to the query compound, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies highlight the potential of such compounds to act as effective corrosion inhibitors, with their efficiency correlating to their chemical structures (Hegazy et al., 2012).
Catalytic and Luminescent Properties
Complexes involving ligands with structural features similar to the query compound have been synthesized and studied for their catalytic behaviors and luminescent properties. These studies provide insights into the potential applications of such compounds in catalysis and as materials with unique optical properties, underscoring the versatility of these molecular frameworks in scientific research (Sun et al., 2007).
properties
IUPAC Name |
2-(4-phenylphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-16-12-23(13-17-26)28-22-10-14-25-15-11-22/h1-11,14-15,23H,12-13,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWSQQFCDVRCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)



![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)
